![molecular formula C21H28O5 B12306744 5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B12306744.png)
5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol
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Overview
Description
5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol is an organic compound characterized by its complex structure, which includes multiple hydroxyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol typically involves multi-step organic reactions. One common approach is the condensation of 3-hydroxy-4-methoxybenzaldehyde with 2,3-dimethylbutylamine under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols and ethers.
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the compound's potential as a multitarget antidiabetic agent. In vitro assays have demonstrated significant inhibitory effects against key enzymes involved in glucose metabolism. The compound exhibited the following IC50 values against various targets:
Target Enzyme | IC50 Value (µM) | Standard Comparison |
---|---|---|
α-Glucosidase | 6.28 | Acarbose (2.00) |
α-Amylase | 4.58 | Acarbose (1.58) |
PTP1B | 0.91 | Ursolic Acid (1.35) |
DPPH (Antioxidant) | 2.36 | Ascorbic Acid (0.85) |
These results indicate that 5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol may serve as a promising candidate for the development of new antidiabetic therapies due to its ability to inhibit multiple targets involved in diabetes management .
Antioxidant Properties
The compound has also demonstrated notable antioxidant activity, which is crucial for protecting cells from oxidative stress—a contributing factor in various diseases, including diabetes and cancer. The DPPH radical scavenging assay results show that the compound effectively neutralizes free radicals, further supporting its potential therapeutic applications .
Case Studies and Research Findings
- In Vitro Studies : A study published in a peer-reviewed journal evaluated the compound's effects on several diabetes-related targets and reported significant inhibition rates across all tested enzymes . The findings suggest that the compound can potentially lower blood glucose levels by inhibiting carbohydrate-digesting enzymes.
- Toxicity Assessments : Preliminary toxicity studies conducted on experimental models have shown no adverse behavioral changes or lethality at various concentrations, indicating a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of 5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and ERK
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 5,4′-dihydroxy-7,3′-dimethoxyflavanone
- Diosmetin (5,7,3′-trihydroxy-4′-methoxyflavone)
Uniqueness
5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications .
Biological Activity
5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol, also known as Arisanschinin E, is a phenolic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
- Molecular Formula : C21H28O5
- Molecular Weight : 360.44 g/mol
- CAS Number : 1333378-33-8
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with 2,3-dimethylbutylamine under acidic conditions to form an intermediate Schiff base, which is subsequently reduced using sodium borohydride to yield the desired product .
Antioxidant Activity
This compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. The compound's ability to inhibit lipid peroxidation has been demonstrated in several studies .
Anti-inflammatory Activity
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and mediators. This action suggests its potential as a therapeutic agent in inflammatory diseases. The modulation of pathways such as NF-κB is believed to play a significant role in its anti-inflammatory effects .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably:
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating signaling pathways like ERK and NF-κB.
- Case Studies : In vitro studies have shown that it exhibits antiproliferative activity against several cancer cell lines with IC50 values ranging from low micromolar concentrations (e.g., IC50 = 1.2–5.3 μM) for certain derivatives .
Data Table of Biological Activities
Activity | Effect | IC50 Value | Cell Line/Model |
---|---|---|---|
Antioxidant | Scavenges free radicals | Not specified | Various in vitro models |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | Not specified | In vitro inflammatory models |
Anticancer | Induces apoptosis | 1.2 - 5.3 μM | MCF-7, HCT116, HEK293 |
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C21H28O5/c1-13(8-15-6-7-19(24-3)17(22)10-15)14(2)9-16-11-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3 |
InChI Key |
AYPLZNRYBLNHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O |
Origin of Product |
United States |
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